Cyantraniliprole is a second-generation anthranilic diamide insecticide that functions as a potent ryanodine receptor (RyR) activator, leading to the depletion of intracellular calcium stores, muscle paralysis, and insect death [1]. From a procurement and formulation perspective, its defining characteristic is the presence of a cyano group at the 4-position of the anthranilic core, which fundamentally alters its physicochemical profile compared to first-generation diamides [2]. This structural modification yields a moderate aqueous solubility of approximately 14.2 mg/L at pH 7 and a lowered partition coefficient (Log P of 1.91), granting the compound high xylem mobility [2]. These baseline properties make cyantraniliprole highly suitable for systemic delivery methods, including seed treatments and soil drenches, while providing broad-spectrum control across both chewing and piercing-sucking pest orders [3].
Buyers formulating products for mixed-pest environments or systemic application cannot simply substitute cyantraniliprole with its closest in-class predecessor, chlorantraniliprole. While chlorantraniliprole is highly effective against Lepidoptera, its extremely low water solubility (~1 mg/L) and higher lipophilicity restrict its systemic mobility, making it suboptimal for root-to-shoot translocation in seed treatments [1]. Furthermore, chlorantraniliprole lacks practical efficacy against piercing-sucking insects (Hemiptera), meaning formulators would need to procure and tank-mix a secondary active ingredient, such as a neonicotinoid, to achieve broad-spectrum control [2]. Cyantraniliprole’s engineered cyano-substitution resolves both bottlenecks, providing the necessary aqueous solubility for systemic plant uptake and the cross-spectrum receptor affinity required to eliminate Hemipteran pests without co-formulation [1].
Cyantraniliprole was engineered with a cyano group at the 4-position of the anthranilic core, specifically to alter its physicochemical profile compared to first-generation diamides. This modification reduces the partition coefficient (Log P) to 1.91, compared to 2.86 for chlorantraniliprole, and increases aqueous solubility to approximately 14.2 mg/L at pH 7 [1]. This represents a roughly 14-fold increase in water solubility over chlorantraniliprole (~1.0 mg/L)[1]. This enhanced solubility directly translates to superior xylem mobility, allowing the compound to be absorbed by roots and translocated upward to protect new foliar growth [2].
| Evidence Dimension | Aqueous solubility and Log P |
| Target Compound Data | 14.2 mg/L solubility; Log P = 1.91 |
| Comparator Or Baseline | Chlorantraniliprole: ~1.0 mg/L solubility; Log P = 2.86 |
| Quantified Difference | ~14-fold higher water solubility and significantly lower lipophilicity |
| Conditions | pH 7, 20°C, shake flask method |
Enables the procurement and formulation of highly effective seed treatments and soil drenches that provide systemic, early-season crop protection.
While first-generation anthranilic diamides are highly effective against chewing pests (Lepidoptera), they lack practical efficacy against piercing-sucking insects (Hemiptera). Cyantraniliprole overcomes this limitation, demonstrating potent cross-spectrum activity. In comparative bioassays against Bemisia tabaci (whiteflies), cyantraniliprole achieved effective control at working dilutions as low as 1.28 mg/L for eggs and 0.08 mg/L for larvae [1]. In contrast, chlorantraniliprole required massive, commercially unviable concentrations (up to 8,970 mg/L for adults and 250 mg/L for eggs) to achieve comparable mortality [1].
| Evidence Dimension | Insecticidal working dilution for Hemiptera (Bemisia tabaci) |
| Target Compound Data | ≤ 1.28 mg/L (eggs/larvae) |
| Comparator Or Baseline | Chlorantraniliprole: 250 to 8,970 mg/L |
| Quantified Difference | >100-fold to >1000-fold higher potency against targeted Hemiptera stages |
| Conditions | Laboratory bioassays on Bemisia tabaci developmental stages |
Allows agrochemical manufacturers to formulate a single active ingredient for mixed-pest environments, eliminating the need to procure and co-formulate separate neonicotinoids.
The rapid activation of insect ryanodine receptors by cyantraniliprole results in immediate muscle paralysis and feeding cessation, a critical metric for preventing the transmission of plant viruses by vectors like Bemisia tabaci. Quantitative assessments of honeydew excretion—a direct proxy for feeding activity—showed that cyantraniliprole (at 120 g a.i./ha) reduced honeydew production by 64.0% within the first 30 minutes of exposure [1]. This rapid cessation significantly outperformed legacy sucking-pest treatments like acetamiprid and spiromesifen, which failed to achieve comparable feeding inhibition in the same ultra-short timeframe [1].
| Evidence Dimension | Reduction in feeding activity (honeydew excretion proxy) |
| Target Compound Data | 64.0% reduction in honeydew |
| Comparator Or Baseline | Legacy treatments (acetamiprid, spiromesifen): Failed to achieve comparable reduction in the same timeframe |
| Quantified Difference | Statistically superior feeding cessation within a 30-minute window |
| Conditions | Bemisia tabaci adults, 30 minutes post-exposure at 120 g a.i./ha |
Provides a distinct commercial advantage in high-value crop protection markets where preventing insect-vectored viral transmission is as critical as pest mortality.
Leveraging its 14.2 mg/L water solubility and favorable Log P, cyantraniliprole is the preferred diamide for agrochemical manufacturers developing seed coatings and soil drenches that require efficient root-to-shoot xylem translocation [1].
Ideal for formulators seeking to replace complex, multi-active ingredient mixtures (e.g., diamide + neonicotinoid) with a single compound capable of simultaneously controlling both chewing (Lepidoptera) and piercing-sucking (Hemiptera) pest populations[2].
Selected by agricultural researchers and high-value crop producers for its ability to induce rapid feeding cessation (within 30 minutes), making it a critical tool for halting the transmission of insect-vectored plant viruses [3].
Irritant;Environmental Hazard